3-Carboxy-4-fluorophenylboronic acid
Overview
Description
3-Carboxy-4-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO4 and its molecular weight is 183.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Modulation and Saccharide Recognition
3-Carboxy-4-fluorophenylboronic acid derivatives have been utilized in the optical modulation of single-walled carbon nanotubes (SWNTs). These derivatives, when conjugated with polyethylene glycol, allow for the aqueous dispersion of SWNTs and their optical modulation in response to saccharide binding. This application is crucial for saccharide recognition, demonstrating a systematic link between the molecular structure of boronic acids and the optical properties of SWNTs. This finding opens up new avenues for designing saccharide sensors with enhanced selectivity and sensitivity (Mu et al., 2012).
Fluorescence Turn-on Chemosensor for Metal Ions
Another application of this compound derivatives involves the development of fluorescence turn-on chemosensors. These sensors are specifically designed for the highly selective and sensitive detection of metal ions, such as Al(3+), in living cells. The ability to distinguish Al(3+) over various other metal ions in complex mixtures, combined with excellent water solubility and biocompatibility, underscores the potential of these chemosensors in biological and environmental monitoring (Gui et al., 2015).
Fluorescent Sensors for Carbohydrate Detection
The compound and its derivatives serve as a foundational element in the design of fluorescent sensors for carbohydrates and other compounds containing vicinal diols. These sensors leverage the unique properties of this compound to enhance affinity towards diols at neutral pH, providing a robust tool for carbohydrate sensing. The underlying mechanisms and the structural features responsible for sugar complexation and photophysical behavior of these sensors have been extensively studied, offering insights into their widespread application in analytical chemistry (Sun et al., 2019).
Environmental Monitoring and Sensing
Derivatives of this compound have been employed in the creation of fluorescent sensors for environmental monitoring, such as the detection of benzo[a]pyrene (BaP) in water. These sensors utilize carbon dots derived from 4-carboxyphenylboronic acid to form complexes with BaP, enabling highly selective and sensitive detection. This application highlights the versatility of this compound derivatives in developing novel sensors for environmental pollutants, offering a promising approach for rapid, cost-effective, and sensitive pollutant detection (Sun et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Carboxy-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of This compound include the formation of new carbon–carbon bonds .
Pharmacokinetics
The ADME properties of This compound It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of novel compounds in organic chemistry .
Biochemical Analysis
Biochemical Properties
3-Carboxy-4-fluorophenylboronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, such as this compound, to a palladium catalyst
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds via the transmetalation of organoboron reagents to a palladium catalyst
Properties
IUPAC Name |
5-borono-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORTXQWDDXSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376835 | |
Record name | 3-Carboxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872460-12-3 | |
Record name | 3-Carboxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carboxy-4-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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